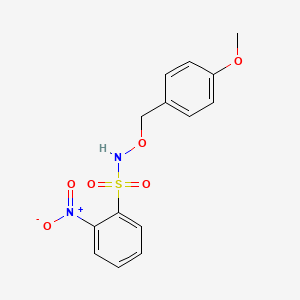

N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide

Description

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methoxy]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6S/c1-21-12-8-6-11(7-9-12)10-22-15-23(19,20)14-5-3-2-4-13(14)16(17)18/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVNGWUZKIOSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CONS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743144 | |

| Record name | N-[(4-Methoxyphenyl)methoxy]-2-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384122-86-4 | |

| Record name | N-[(4-Methoxyphenyl)methoxy]-2-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products

Reduction: 2-Aminobenzenesulfonamide derivatives.

Substitution: Various substituted sulfonamides.

Oxidation: Hydroxylated derivatives of the original compound.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly as a prodrug of benzenesulfonamide-containing cyclooxygenase-2 (COX-2) inhibitors. These compounds are useful in treating a variety of inflammatory conditions such as arthritis, asthma, and skin disorders like psoriasis and eczema. They are also beneficial in managing postoperative inflammation and gastrointestinal conditions including inflammatory bowel disease .

2. Cancer Treatment

Research indicates that N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide may exhibit anticancer properties. Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The structure-activity relationship studies suggest that modifications to the compound could enhance its efficacy against specific cancer types such as melanoma and prostate cancer .

Therapeutic Applications

3. Treatment of Neurological Disorders

There is growing interest in the potential of this compound in treating central nervous system disorders. Its anti-inflammatory properties may be beneficial in conditions like Alzheimer's disease, where inflammation plays a critical role in disease progression. The modulation of amyloid beta processing by similar compounds suggests that this compound could be explored for its neuroprotective effects .

4. Veterinary Medicine

The compound's anti-inflammatory effects extend to veterinary applications, where it can be used to treat inflammatory conditions in animals, including horses and dogs. This broadens its utility beyond human medicine, making it valuable in veterinary pharmacology .

Table 1: Summary of Applications

Mécanisme D'action

The mechanism of action of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes that utilize this substrate. This inhibition can disrupt essential biological processes, making the compound a potential antimicrobial agent .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Lipophilicity :

- The phenylpropyl analog (C₂₄H₂₇N₃O₅S) exhibits higher lipophilicity, making it suitable for membrane penetration in drug design .

- Hydroxyl-containing analogs (e.g., CAS 1351395-66-8) show improved solubility but may suffer from oxidative instability .

Electronic Effects: The nitro group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions.

Steric Effects :

- The 4-methoxybenzyloxy group in the target compound introduces steric hindrance, which may protect the sulfonamide group from enzymatic degradation .

Key Observations:

Activité Biologique

N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group, a sulfonamide moiety, and a methoxybenzyl ether. The sulfonamide group is known for its ability to mimic para-aminobenzoic acid (PABA), which allows it to inhibit enzymes that utilize PABA as a substrate. This property is crucial for its potential as an antimicrobial agent.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound inhibits dihydropteroate synthase, an enzyme critical in bacterial folate synthesis, leading to bacterial growth inhibition.

- Nitro Group Reduction : Upon reduction, the nitro group can generate reactive intermediates that bind to DNA, causing cytotoxic effects in microbial cells .

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays:

- In vitro Studies : The compound exhibits significant activity against various bacterial strains. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μg/mL .

Anti-inflammatory Properties

The compound's sulfonamide group also suggests potential anti-inflammatory activity:

- Lipoxygenase Inhibition : Similar compounds have demonstrated the ability to inhibit lipoxygenases (LOXs), which are involved in inflammatory processes. In particular, derivatives with similar structures have shown nM potency against 12-lipoxygenase (12-LOX), indicating that this compound may have similar effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Nitro Group | Essential for antimicrobial activity |

| Sulfonamide Moiety | Mimics PABA; crucial for enzyme inhibition |

| Methoxy Group | May enhance lipophilicity and bioavailability |

Research indicates that modifications to these groups can significantly alter the compound's efficacy and selectivity against various biological targets .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that compounds with similar structures exhibited significant inhibition against bacterial strains, supporting the potential use of this compound in treating infections caused by resistant bacteria .

- Inhibition of Inflammatory Pathways : Research on related sulfonamides showed their ability to reduce inflammatory markers in vitro, suggesting that this compound may also exert anti-inflammatory effects through similar mechanisms .

Q & A

Basic: What are the key steps and reagents for synthesizing N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide?

Methodological Answer:

The synthesis typically involves introducing the 4-methoxybenzyl (PMB) group to a nitrobenzenesulfonamide scaffold. A multi-step approach is common:

- Step 1: Sulfonylation of a nitrobenzene derivative with sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide backbone.

- Step 2: Protection of the hydroxyl or amine group via the PMB moiety using 4-methoxybenzyl bromide or chloride in the presence of a base like NaH or K₂CO₃ .

- Step 3: Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization.

Key Reagents: 2-Nitrobenzenesulfonyl chloride, 4-methoxybenzyl bromide, anhydrous solvents (DMF, CH₂Cl₂), and inert atmosphere (N₂/Ar) to prevent side reactions .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the PMB group (δ ~3.8 ppm for methoxy protons) and nitrobenzenesulfonamide aromatic protons (δ ~7.5–8.5 ppm). Coupling patterns distinguish substitution positions .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₄H₁₄N₂O₆S, exact mass 338.0573) .

- HPLC: Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

Basic: How is this compound utilized as a building block in organic synthesis?

Methodological Answer:

The nitro group acts as an electron-withdrawing group, enhancing reactivity in nucleophilic aromatic substitution (NAS) or cross-coupling reactions. The PMB group serves as a protective moiety for hydroxyl or amine functionalities, which can be selectively removed under acidic conditions (e.g., TFA/CH₂Cl₂) . Example applications:

- Intermediate in Peptide Synthesis: PMB-protected sulfonamides prevent undesired side reactions during peptide coupling .

- Heterocycle Synthesis: Used to construct indoles or benzothiazoles via cyclization reactions .

Advanced: How does the electronic nature of the nitro group influence reactivity in catalytic reactions?

Methodological Answer:

The nitro group’s strong electron-withdrawing effect deactivates the benzene ring, directing electrophilic attacks to meta positions. This property is exploited in:

- Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions require electron-deficient aryl halides; the nitro group facilitates oxidative addition to Pd(0) catalysts .

- Nucleophilic Aromatic Substitution (NAS): Reactivity with amines or thiols is enhanced under mild conditions (e.g., DMF, 60°C), yielding substituted sulfonamides .

Contradiction Note: While nitro groups typically hinder NAS due to ring deactivation, steric effects from the PMB group may alter regioselectivity in certain cases .

Advanced: What strategies mitigate decomposition during storage or reactions?

Methodological Answer:

- Storage: Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonamide or nitro groups .

- Reaction Conditions: Avoid prolonged exposure to strong acids/bases. For example, use buffered aqueous phases (pH 7–8) in extractions to preserve the nitro group .

- Stability Testing: Monitor degradation via TLC or HPLC under accelerated conditions (e.g., 40°C, 75% humidity) to establish shelf-life .

Advanced: How is computational modeling used to predict biological activity?

Methodological Answer:

- Docking Studies: Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like cyclooxygenase-2 (COX-2) or matrix metalloproteinases (MMPs). The sulfonamide moiety often interacts with zinc ions in enzyme active sites .

- QSAR Models: Quantitative structure-activity relationship (QSAR) analysis correlates substituent effects (e.g., nitro vs. methoxy) with antimicrobial potency. Parameters like logP and polar surface area are calculated using software such as Schrödinger .

Advanced: What mechanistic insights explain its role in multi-step syntheses?

Methodological Answer:

- Deprotection Mechanism: The PMB group is cleaved via oxidative conditions (e.g., DDQ in CH₂Cl₂/H₂O) or reductive methods (H₂/Pd-C). The nitro group stabilizes intermediates during deprotection, reducing side reactions .

- Case Study: In a 2023 synthesis, PMB-protected sulfonamide was deprotected using KOH/PhSH in acetonitrile, yielding a free amine without nitro group reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.